molecular formula C16H21FN2O3S2 B5121493 (4-Fluoro-3-piperidin-1-ylsulfonylphenyl)-thiomorpholin-4-ylmethanone

(4-Fluoro-3-piperidin-1-ylsulfonylphenyl)-thiomorpholin-4-ylmethanone

Cat. No.: B5121493
M. Wt: 372.5 g/mol
InChI Key: WNFFHRQSGQNQRF-UHFFFAOYSA-N
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Description

(4-Fluoro-3-piperidin-1-ylsulfonylphenyl)-thiomorpholin-4-ylmethanone is a complex organic compound that features a unique combination of functional groups, including a fluorine atom, a piperidine ring, a sulfonyl group, and a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-piperidin-1-ylsulfonylphenyl)-thiomorpholin-4-ylmethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is introduced through a nucleophilic substitution reaction involving piperidine and a suitable halogenated precursor.

    Introduction of the Fluorine Atom: The fluorine atom is typically introduced via electrophilic fluorination using reagents such as Selectfluor.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base.

    Thiomorpholine Ring Formation: The thiomorpholine ring is formed through a cyclization reaction involving a suitable thiol and an amine precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-piperidin-1-ylsulfonylphenyl)-thiomorpholin-4-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated precursors and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-Fluoro-3-piperidin-1-ylsulfonylphenyl)-thiomorpholin-4-ylmethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-piperidin-1-ylsulfonylphenyl)-thiomorpholin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluoro-3-piperidin-1-ylsulfonylphenyl)-thiomorpholin-4-ylmethanone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

(4-fluoro-3-piperidin-1-ylsulfonylphenyl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3S2/c17-14-5-4-13(16(20)18-8-10-23-11-9-18)12-15(14)24(21,22)19-6-2-1-3-7-19/h4-5,12H,1-3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFFHRQSGQNQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCSCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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